
1,2-Dichloro-3-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Cl2O It is a derivative of benzene, where two chlorine atoms are attached to the benzene ring at the 1 and 2 positions, and a cyclopropoxy group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-cyclopropoxybenzene typically involves the chlorination of benzene derivatives followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 1,2-dichlorobenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The process typically includes the chlorination of benzene, followed by purification steps to isolate the desired dichlorobenzene isomer. Subsequent reactions with cyclopropyl alcohol under controlled conditions yield the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: 1,2-Dichloro-3-cyclopropoxy-4-nitrobenzene.
Sulfonation: 1,2-Dichloro-3-cyclopropoxy-4-sulfonic acid.
Halogenation: 1,2,4-Trichloro-3-cyclopropoxybenzene.
Scientific Research Applications
1,2-Dichloro-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in various biochemical reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and receptors, affecting cellular processes and pathways.
Comparison with Similar Compounds
1,2-Dichlorobenzene: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
1,3-Dichlorobenzene: Has chlorine atoms at different positions, leading to different reactivity and applications.
1,4-Dichlorobenzene: Commonly used as a moth repellent and deodorizer, with different chemical properties due to the para substitution pattern.
Uniqueness: 1,2-Dichloro-3-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
1,2-dichloro-3-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Cl2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
NMQKWRDEJLSWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


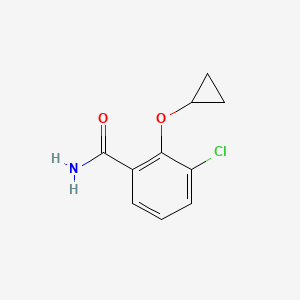
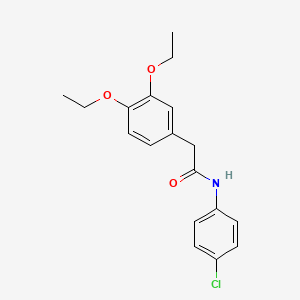
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)
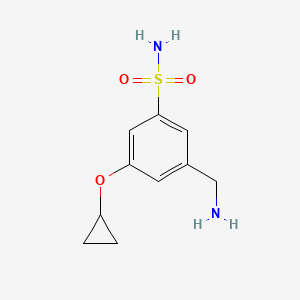
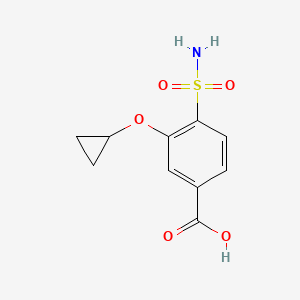
methanone](/img/structure/B14806155.png)


![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
![N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14806174.png)
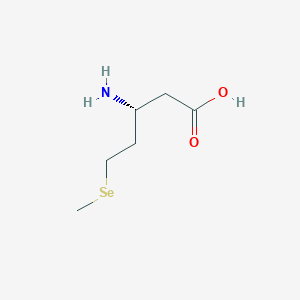
![zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14806180.png)

![(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)
